molecular formula C16H20N4O4 B153291 tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate CAS No. 288251-87-6

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

Cat. No. B153291
M. Wt: 332.35 g/mol
InChI Key: GGHJQNYGQBUGMG-UHFFFAOYSA-N
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Description

The compound tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is a derivative of piperazine and is characterized by the presence of a tert-butyl group, a cyano group, and a nitro group on the phenyl ring. While the specific compound is not directly described in the provided papers, similar compounds with various substitutions on the phenyl ring and the piperazine moiety have been synthesized and studied for their chemical and biological properties.

Synthesis Analysis

The synthesis of related piperazine derivatives typically involves nucleophilic substitution reactions, condensation reactions, or modifications of existing functional groups. For example, tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate was obtained by a nucleophilic substitution reaction . Another derivative, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate, was synthesized through a condensation reaction . These methods could potentially be adapted for the synthesis of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is often confirmed using spectroscopic methods such as FT-IR, NMR, and LCMS, as well as single-crystal X-ray diffraction analysis . Density functional theory (DFT) calculations are also used to predict and compare molecular structures . The molecular electrostatic potential and frontier molecular orbitals can be investigated using DFT to reveal the stability of the molecular structure and conformations .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions depending on the functional groups present. For instance, the presence of a nitro group can lead to further chemical transformations, such as reduction to an amino group, which can then participate in subsequent reactions . The specific reactivity of tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate would depend on the reactivity of the cyano and nitro groups under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and crystal packing, can be influenced by the nature of the substituents on the phenyl ring and the piperazine moiety. Intermolecular interactions, such as hydrogen bonding and π-π stacking, can affect the crystal structure and stability . The presence of electron-withdrawing or electron-donating groups can also impact the compound's reactivity and interaction with biological targets.

Scientific Research Applications

Application in Organic Synthesis

  • Field : Organic Chemistry
  • Summary of Application : “tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate” is a chemical compound that can be used as an intermediate in organic synthesis .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact details are not available in the sources I found .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis pathway. The compound could potentially be used to synthesize a variety of other organic compounds .

Application in Biological Evaluation

  • Field : Biochemistry
  • Summary of Application : Derivatives of “tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate” have been synthesized and evaluated for their biological activity .
  • Methods of Application : Two derivatives of N-Boc piperazine, an ester derivative, and a hydrazide derivative were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
  • Results or Outcomes : The antibacterial and antifungal activities of both the compounds have been studied against several microorganisms, and were found to be moderately active .

Application in X-ray Diffraction Studies

  • Field : Crystallography
  • Summary of Application : The compound has been used in X-ray diffraction studies to confirm its structure .
  • Methods of Application : The structures of the compound and its derivatives were confirmed by single crystal X-ray diffraction analysis .
  • Results or Outcomes : The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting fully extended conformation, while the molecule of another derivative is L-shaped with the molecule being twisted at the C10 atom .

Application in Antibacterial and Antifungal Studies

  • Field : Microbiology
  • Summary of Application : The compound and its derivatives have been studied for their antibacterial and antifungal activities .
  • Methods of Application : Both the compound and its derivatives were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .
  • Results or Outcomes : The compounds were found to be moderately active against several microorganisms .

Application in Drug Discovery

  • Field : Pharmacology
  • Summary of Application : The compound and its derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact details are not available in the sources I found .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis pathway. The compound could potentially be used to synthesize a variety of other organic compounds .

Application in Material Science

  • Field : Material Science
  • Summary of Application : The compound can be used in the synthesis of materials due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
  • Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis pathway being used. Unfortunately, the exact details are not available in the sources I found .
  • Results or Outcomes : The outcomes would also depend on the specific synthesis pathway. The compound could potentially be used to synthesize a variety of other materials .

Safety And Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

tert-butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-16(2,3)24-15(21)19-8-6-18(7-9-19)14-5-4-13(20(22)23)10-12(14)11-17/h4-5,10H,6-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHJQNYGQBUGMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50623622
Record name tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate

CAS RN

288251-87-6
Record name 1,1-Dimethylethyl 4-(2-cyano-4-nitrophenyl)-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=288251-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50623622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-5-nitrobenzonitrile (500 mg, 3.0 mmol) in ethanol (35 mL) was treated with potassium carbonate (420 mg, 3.0 mmol) and piperazine-1-carboxylic acid tert-butyl ester (560 mg, 3.0 mmol). The reaction mixture was stirred at 80° C. for 1 h, then cooled and partitioned between ethyl acetate and water. The organic layer was then collected, dried over sodium sulfate, filtered and evaporated to a yellow residue. Purification using flash chromatography yielded 4-(2-cyano-4-nitro-phenyl)-piperazine-1-carboxylic acid tert-butyl ester (590 mg, 59% yield) as a bright yellow solid. HRMS calcd for C16H20N4O4 (M+Na) 355.1377, obsd 355.1376.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
420 mg
Type
reactant
Reaction Step One
Quantity
560 mg
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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